Product packaging for Benzyl oxolan-3-ylcarbamate(Cat. No.:CAS No. 100390-87-2)

Benzyl oxolan-3-ylcarbamate

Cat. No.: B021197
CAS No.: 100390-87-2
M. Wt: 221.25 g/mol
InChI Key: FKFYSAGKTJGORY-UHFFFAOYSA-N
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Description

Benzyl oxolan-3-ylcarbamate is a carbamate-based chemical building block of significant interest in medicinal chemistry research. The carbamate functional group (-OCONH-) is a privileged structural motif found in a wide range of biologically active molecules and approved therapeutics, particularly for its role as a key pharmacophore in enzyme inhibition studies . This compound serves as a versatile synthetic intermediate for the design and development of novel enzyme inhibitors. Research applications include its potential use in the exploration of cholinesterase inhibition for neurological disorders, as carbamate derivatives are known to interact with the active sites of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . Its mechanism of action, when investigated in such contexts, often involves reversible or irreversible binding to the serine residue in the enzyme's catalytic site, leading to enzyme inhibition. The benzyloxycarbonyl (Cbz) group also makes it a valuable reagent in organic synthesis, often employed as a protecting group for amines, which can be selectively removed under mild conditions. With a molecular formula of C12H15NO3 and a molecular weight of 221.25 g/mol, it provides researchers with a precise and reliable tool for probe and lead compound development . For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO3 B021197 Benzyl oxolan-3-ylcarbamate CAS No. 100390-87-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

100390-87-2

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

benzyl N-(oxolan-3-yl)carbamate

InChI

InChI=1S/C12H15NO3/c14-12(13-11-6-7-15-9-11)16-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,13,14)

InChI Key

FKFYSAGKTJGORY-UHFFFAOYSA-N

SMILES

C1COCC1NC(=O)OCC2=CC=CC=C2

Canonical SMILES

C1COCC1NC(=O)OCC2=CC=CC=C2

Synonyms

3-N-CBZ-TETRAHYDROFURAN-3-YL-AMINE

Origin of Product

United States

Chemical Reactivity and Advanced Transformation Studies

Reactions Involving the Carbamate (B1207046) Moiety

The carbamate group in benzyl (B1604629) oxolan-3-ylcarbamate is a versatile functional group that can undergo various transformations. These reactions are crucial for the elaboration of the molecule into more complex structures.

Selective Cleavage of the Benzyl Carbamate (CBz) Protecting Group via Catalytic Hydrogenation

The benzyl carbamate (Cbz) group is a widely used protecting group for amines due to its stability under a range of conditions and its susceptibility to cleavage by catalytic hydrogenation. This deprotection method is highly efficient and typically proceeds under mild conditions, making it compatible with a variety of functional groups.

The selective cleavage of the Cbz group in benzyl oxolan-3-ylcarbamate is typically achieved using a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The reaction involves the hydrogenolysis of the benzylic C-O bond, which releases the free amine, toluene, and carbon dioxide. total-synthesis.com The process is generally clean and provides high yields of the deprotected product, 3-aminooxolane.

Table 1: Conditions for Catalytic Hydrogenation of Benzyl Carbamates

CatalystHydrogen SourceSolventTemperature (°C)PressureReference
5% Pd/CH₂Methanol (MeOH)60Atmospheric total-synthesis.com
Pd(OAc)₂/CharcoalH₂Methanol (MeOH)Room TempN/A organic-chemistry.org
Pd/CH₂Methanol/THFAmbientN/A rsc.org
PdCl₂/TriethylamineTriethylsilaneDichloromethaneN/AN/A highfine.com

It is noteworthy that other hydrogen donors, such as ammonium (B1175870) formate (B1220265) or formic acid, can also be used in a process known as transfer hydrogenation. total-synthesis.com The choice of catalyst and reaction conditions can be tailored to the specific substrate and the presence of other functional groups in the molecule.

Transformations at the Carbamate Nitrogen Atom

While the Cbz group is often removed, the nitrogen atom of the carbamate can also be a site for further functionalization. N-alkylation of carbamates, for instance, can be achieved under various conditions. The use of a strong base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF), followed by the addition of an alkyl halide, is a common method for N-alkylation. nih.gov

Alternatively, milder conditions employing cesium carbonate (Cs₂CO₃) and tetrabutylammonium (B224687) iodide (TBAI) in DMF have been shown to be effective for the N-alkylation of carbamates, providing good yields of the N-alkylated products. researchgate.net These methods allow for the introduction of a wide range of alkyl groups onto the carbamate nitrogen, further diversifying the molecular structure.

Table 2: Reagents for N-Alkylation of Carbamates

BaseAlkylating AgentSolventAdditiveReference
NaHMethyl iodideDMFNone nih.gov
K₂CO₃DibromopentaneAcetonitrileNone nih.gov
Cs₂CO₃Isopropyl bromideDMFTBAI researchgate.net
Sodium SaltEthyl a-bromoacetateDMFNone cdnsciencepub.com

Hydrolysis and Transamidation Reactions

The carbamate linkage in this compound can be cleaved through hydrolysis under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves protonation of the carbamate followed by nucleophilic attack of water. oup.com Strong acids like HBr in acetic acid can also be used to cleave the Cbz group. highfine.com Base-catalyzed hydrolysis of carbamates is also a well-established method. nih.gov

Transamidation, the conversion of a carbamate to an amide, is another important transformation. A convenient method for the transamidation of benzyl carbamates involves the use of potassium carbonate in an alcohol solvent under heating. chemrxiv.orgchemrxiv.org This reaction allows for the direct conversion of the carbamate functionality into an amide, which is a common structural motif in many biologically active molecules. More advanced methods for transamidation of secondary amides have also been developed using nickel catalysis. acs.org

Reactivity of the Oxolane Ring System

The oxolane (tetrahydrofuran) ring in this compound is not merely a passive scaffold but can actively participate in chemical transformations.

Functionalization of the Tetrahydrofuran (B95107) Ring: Carbon-Hydrogen Bond Activation

The direct functionalization of C-H bonds is a powerful tool in modern organic synthesis. The carbamate group can act as a directing group in C-H activation reactions, facilitating the selective functionalization of the oxolane ring. magtech.com.cnacs.org Transition metal catalysts, such as palladium, rhodium, and iron, are often employed for this purpose. magtech.com.cn

In the context of this compound, the carbamate group can direct the metal catalyst to a specific C-H bond on the tetrahydrofuran ring, leading to the introduction of new functional groups. rsc.org This strategy allows for the late-stage modification of the oxolane core, providing access to a diverse range of substituted tetrahydrofurans. The regioselectivity of these reactions is often controlled by the formation of a stable metallacyclic intermediate. magtech.com.cn Research has shown that carbamates can direct the functionalization of sp³ C-H bonds under various catalytic conditions. magtech.com.cn

Ring-Opening and Ring-Closing Methodologies

The oxolane ring can undergo ring-opening reactions under certain conditions. For instance, acid-catalyzed hydrolysis can lead to the cleavage of the ether linkages, resulting in a linear diol. The regioselectivity of the ring-opening of substituted 1,3-dioxolanes, a related five-membered oxygen heterocycle, is influenced by the electronic nature of the substituents on the ring. cdnsciencepub.com

Conversely, ring-closing reactions are fundamental to the synthesis of the oxolane ring itself. Intramolecular cyclization of suitable precursors, such as halohydrins or diols, is a common method for constructing the tetrahydrofuran skeleton. Furthermore, more advanced strategies, such as intramolecular enantioselective oxetane (B1205548) ring-opening, can lead to the formation of chiral tetrahydroisoquinolines, showcasing the versatility of ring-manipulation strategies in heterocyclic chemistry. acs.org

Stereocontrolled Modifications of the Oxolane Ring

Achieving stereocontrol in modifications typically involves either starting with an enantiomerically pure precursor or employing stereoselective reactions. For instance, the synthesis of specific stereoisomers can begin from chiral building blocks like Garner's aldehyde. core.ac.uk Subsequent reactions can then be designed to proceed with high diastereoselectivity.

A key strategy for modifying the oxolane ring involves the introduction of a carbonyl group, creating a lactone such as (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate. nih.gov This ketone functionality activates the adjacent positions for further stereocontrolled transformations. For example, the stereoselective reduction of the ketone can introduce a new hydroxyl group with a defined stereocenter. Similarly, palladium-catalyzed allylic alkylation represents a powerful method for forming new carbon-carbon bonds with high stereoselectivity. core.ac.uk

Table 1: Potential Stereocontrolled Modifications of the Oxolane Ring This table presents hypothetical yet chemically sound modifications based on established principles.

Reaction Type Reagents & Conditions Target Position Expected Outcome Stereocontrol Principle
Diastereoselective Reduction NaBH₄, CeCl₃ (Luche reduction) on an oxo-functionalized ring Ketone on oxolane ring Formation of a secondary alcohol with high diastereoselectivity. Reagent-controlled approach, favoring attack from the less hindered face.
Asymmetric Epoxidation m-CPBA followed by kinetic resolution Alkene precursor to the oxolane ring Creation of a chiral epoxide, which can be opened to form a stereodefined diol for cyclization. Sharpless asymmetric epoxidation or Jacobsen epoxidation principles.
Enzymatic Resolution Lipase (B570770) (e.g., CALB) with an acyl donor Racemic alcohol on the oxolane ring Selective acylation of one enantiomer, allowing for the separation of stereoisomers. Enzyme's chiral active site selectively recognizes one enantiomer.

Derivatization Strategies for Analytical and Synthetic Enhancement

Derivatization is a critical strategy employed to enhance the utility of this compound, either by improving its detectability in analytical assays or by modifying its reactivity for subsequent synthetic steps.

Methods for Chromatographic Detection (e.g., HPLC-UV, LC-MS/MS)

While this compound contains a UV-active benzyl group, its detection at trace levels can be challenging due to matrix interferences. nih.gov Derivatization can significantly improve sensitivity and specificity, particularly for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

The most common strategy involves deprotecting the carbamate to reveal the secondary amine, which is then reacted with a derivatizing agent. For HPLC-UV analysis, an ideal agent introduces a potent chromophore that absorbs at a longer wavelength, shifting the analyte's signal away from interfering compounds from the sample matrix. nih.gov A reagent like 1-(4-Nitrophenyl) piperazine (B1678402) (4-NPP) reacts with amine precursors to create derivatives with strong UV absorption around 392 nm, greatly enhancing detection specificity. nih.govresearchgate.net

For LC-MS/MS, derivatization aims to improve ionization efficiency and produce characteristic fragment ions for Multiple Reaction Monitoring (MRM) analysis. eurl-pesticides.eu Agents such as 3-Nitrophenylhydrazine (3-NPH) can be used to derivatize molecules, leading to better signal intensity in the mass spectrometer. unimi.it The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often used for sample preparation prior to such analyses. eurl-pesticides.eu

Table 2: Derivatization Methods for Enhanced Chromatographic Detection

Analytical Technique Target Functional Group Derivatizing Agent Principle of Enhancement Typical Detection Parameters
HPLC-UV Secondary amine (after deprotection) 1-(4-Nitrophenyl) piperazine (4-NPP) Attaches a strong chromophore, increasing UV absorbance and shifting it to a cleaner region of the spectrum (~392 nm). nih.govresearchgate.net UV Detector: ~392 nm
LC-MS/MS Secondary amine (after deprotection) Dansyl Chloride Increases hydrophobicity for better reversed-phase separation and provides a readily ionizable group for ESI-MS. ESI Positive Mode, MRM transition monitoring.
LC-MS/MS Secondary amine (after deprotection) 3-Nitrophenylhydrazine (3-NPH) Improves ionization and provides predictable fragmentation patterns for sensitive and specific detection. unimi.it ESI Negative Mode, monitoring for characteristic product ions (e.g., m/z 137). unimi.it

Strategic Modification for Enhanced Reactivity or Selectivity

Beyond analytical purposes, the structure of this compound can be strategically modified to tune its reactivity for subsequent synthetic transformations. These modifications are deliberate, calculated steps to activate or protect certain parts of the molecule.

The benzyl carbamate (Cbz) group itself is a strategic choice. It serves as a robust protecting group for the amine but can be cleanly removed under specific conditions, typically hydrogenolysis (e.g., H₂ over Pd/C). This deprotection unmasks a nucleophilic secondary amine, which can then participate in a wide range of reactions, such as amide bond formation or alkylation, to build more complex molecules. evitachem.com

Modifying the oxolane ring is another key strategy. Introducing electron-withdrawing groups, such as a ketone, can activate the ring for nucleophilic attack or ring-opening reactions. orientjchem.orgraco.cat For example, converting the oxolane to a lactone (e.g., (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate) renders the carbonyl carbon electrophilic and the α-protons acidic, enabling enolate chemistry. chemsrc.com Conversely, introducing bulky substituents can enhance selectivity in subsequent reactions by sterically hindering one reaction face over another. These modifications are fundamental to using the oxolane scaffold as a versatile building block for diverse chemical structures. orientjchem.org

Table 3: Strategic Modifications for Synthetic Enhancement

Modification Reagents & Conditions Resulting Structural Change Purpose of Modification
Cbz Deprotection H₂, Pd/C, Methanol This compound → 3-Aminooxolane + Toluene + CO₂ Unmasks the secondary amine for further functionalization (e.g., acylation, alkylation).
Oxidation to Lactone Ruthenium(III) chloride, Sodium periodate Introduction of a carbonyl group at C2 or C5 of the oxolane ring. Activates the ring for nucleophilic attack and enables enolate chemistry at the α-position. chemsrc.com
Halogenation N-Bromosuccinimide (NBS), AIBN Introduction of a bromine atom onto the oxolane ring. Creates a leaving group for subsequent substitution or elimination reactions.
Ring-Opening Strong nucleophile (e.g., LiAlH₄) on a lactone derivative Cleavage of the oxolane ring to form a functionalized linear chain. Transforms the cyclic scaffold into an acyclic building block with defined stereocenters.

Mechanistic Investigations of Reactions Involving Benzyl Oxolan 3 Ylcarbamate Derivatives

Elucidation of Reaction Pathways

The transformation of Benzyl (B1604629) oxolan-3-ylcarbamate derivatives can proceed through several distinct mechanistic pathways, including radical, ionic, and pericyclic reactions. The operative mechanism is often dictated by the reaction conditions, reagents, and the presence of catalysts.

Radical reactions offer a powerful method for C-H functionalization and bond cleavage. In the context of benzyl carbamate (B1207046) derivatives, radical processes are often initiated by photoredox catalysis or thermal initiators.

One key radical pathway is hydrogen atom transfer (HAT), which can lead to debenzylation or functionalization at the benzylic position. The benzylic C-H bond is susceptible to abstraction by a reactive radical species, generating a stabilized benzyl radical. For instance, photocatalytic systems can generate radicals that initiate such processes. uni-regensburg.de Similarly, thiyl radicals have been used for chemoselective debenzylation, targeting benzylic C-H bonds while leaving electron-deficient groups like carbamates untouched. researchgate.net

Another significant radical process involves the carbamate moiety itself. Amides, sulfonamides, and carbamates can undergo proton-coupled electron transfer (PCET) or single-electron transfer (SET) to form the corresponding amidyl radicals. researchgate.net These nitrogen-centered radicals can then participate in subsequent reactions, such as Giese-type additions to alkenes. researchgate.net The generation of these radical intermediates is often facilitated by photoredox catalysts that can oxidize or reduce the carbamate precursor. rsc.org

Mechanistic studies involving the oxidation of related benzyl alcohols have confirmed the generation of benzylic and acyl radicals as key intermediates, indicating a stepwise radical pathway. uni-regensburg.de The use of radical scavengers in such reactions leads to a decrease in product conversion, supporting the involvement of a radical mechanism. unimi.it

Table 1: Examples of Radical Precursors and Generated Intermediates This table is generated based on principles from multiple sources.

Precursor Functional Group Initiation Method Key Intermediate Subsequent Reaction Type
Benzyl Group Photocatalysis / HAT Benzyl Radical Debenzylation, C-C Coupling
Carbamate (N-H) Photoredox (PCET/SET) Amidyl Radical Giese Addition, Cyclization

Ionic mechanisms are fundamental to many reactions of carbamates, including their synthesis and cleavage. These pathways involve the formation of charged intermediates, such as carbamate anions or carbocations.

A common reaction is the formation of carbamates from an amine, carbon dioxide, and an electrophile, which proceeds through an ionic intermediate. acs.org The amine first reacts with CO2 to form a carbamate anion, which then acts as a nucleophile, attacking an alkyl halide or another electrophile. acs.orgnih.gov The nucleophilicity of this carbamate anion is crucial for the reaction's success. nih.gov Strong, non-nucleophilic bases can accelerate this process by facilitating the formation of the carbamate salt. acs.org

The cleavage (deprotection) of benzyl carbamates also follows ionic pathways. Acid-catalyzed deprotection involves the protonation of the carbamate's carbonyl oxygen. masterorganicchemistry.com This is followed by the loss of the benzyl group as a stable benzyl carbocation, leading to the formation of a transient carbamic acid, which readily decarboxylates to yield the free amine. masterorganicchemistry.comtotal-synthesis.com Alternatively, hydrogenolysis over a palladium catalyst is a standard method for N-Cbz group removal, proceeding via reductive cleavage. masterorganicchemistry.comtotal-synthesis.com

Computational studies, such as those using Density Functional Theory (DFT), have been employed to map the energy profiles of these ionic reactions, confirming the feasibility of proposed intermediates and transition states. mdpi.com For example, in the Pd-catalyzed synthesis of a carbamate, DFT calculations confirmed that the direct reaction is not spontaneous and requires a catalyst to stabilize charged intermediates. mdpi.com

Pericyclic reactions are concerted processes that occur via a cyclic transition state and are characterized by their high stereospecificity and lack of ionic or radical intermediates. msu.edu While less common for saturated systems like Benzyl oxolan-3-ylcarbamate, related unsaturated derivatives can participate in such transformations. The main classes of pericyclic reactions include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. msu.edu14.139.155

For instance, unsaturated carbamates can act as dienophiles in [4π+2π] Diels-Alder cycloadditions. msu.edu More complex cascades involving formal pericyclic reactions have been observed in the reaction of isocyanides with ketenes, leading to polycyclic β-lactams under specific concentration conditions. nih.gov

The conversion of propargyl amines into cyclic carbamates (oxazolidinones) using CO2 is another relevant example that can involve pericyclic steps. mdpi.com Mechanistic proposals for these reactions often involve intermediates that undergo cyclization in a concerted or near-concerted fashion. mdpi.com While direct evidence for pericyclic mechanisms involving this compound is scarce, the principles govern the reactivity of analogous structures containing unsaturation.

Ionic Mechanisms in Carbamate Transformations

Catalytic Cycle Analysis and Catalyst Deactivation Pathways

Catalysts are essential for enhancing the efficiency and selectivity of many reactions involving carbamate derivatives. Understanding the catalytic cycle and the pathways leading to catalyst deactivation is critical for process optimization.

Catalytic Cycle Analysis: In transition metal-catalyzed reactions, such as those involving palladium or rhodium, the catalytic cycle typically involves several key steps: oxidative addition, transmetalation, and reductive elimination. researcher.life For example, in the palladium-catalyzed synthesis of carbamates, computational studies have elucidated a detailed mechanistic pathway involving ligand dissociation from the Pd(PPh3)4 precursor, formation of a palladium complex with the substrate, and a final hydrogenation step that regenerates the catalyst. mdpi.comnih.gov Similarly, in the synthesis of carbamates from CO2 and amines, ionic liquid catalysts have been shown to operate via a cycle where the protonated cation plays a crucial role in the final water-producing step. researchgate.net

Inhibitor Binding: Strong coordination of impurities, substrates, or products to the catalyst's active site can block it from participating in the catalytic cycle. For instance, carbon monoxide can act as a potent inhibitor for rhodium catalysts. mdpi.com

Irreversible Reactions: The catalyst may react irreversibly with a substrate or solvent to form an inactive species. In some hydrogenations, the catalyst reacts with the substrate to form a stable Rh(III) alkyl complex, which is a dead-end for the cycle. mdpi.com

Ligand Decomposition or Metal Aggregation: The ligands coordinating the metal center can degrade under reaction conditions, or the metal centers can aggregate into inactive nanoparticles. mdpi.com

Product Inhibition/Byproduct Formation: In some cases, the reaction products or byproducts can lead to catalyst deactivation. For example, in the synthesis of 2-imidazolidinone over a CeO2 catalyst, the formation of polyurea-like compounds on the catalyst surface leads to gradual deactivation. acs.org Water produced as a byproduct can also contribute to the deactivation of certain catalysts. nih.govpoliuretanos.com.br

Table 2: Common Catalyst Deactivation Mechanisms This table synthesizes information from multiple sources on general catalyst deactivation. nih.govmdpi.comacs.orgpoliuretanos.com.br

Deactivation Pathway Description Example
Poisoning/Inhibition Strong binding of a species to the active site, blocking substrate access. CO binding to a Rhodium catalyst. mdpi.com
Coking/Fouling Deposition of organic residues (e.g., polymers) on the catalyst surface. Polyurea formation on a CeO2 catalyst. acs.org
Irreversible Reaction The catalyst forms a stable, inactive complex with a reaction component. Formation of an inactive Rh(III) alkyl complex. mdpi.com
Sintering/Aggregation Metal nanoparticles aggregate, reducing the active surface area. General phenomenon in heterogeneous catalysis.

Identification and Characterization of Key Reaction Intermediates

Elucidating a reaction mechanism requires the direct or indirect observation of key intermediates. Since many of these species are transient and exist at low concentrations, specialized techniques are necessary for their detection and characterization. beilstein-journals.orgnih.gov

Modern spectroscopic methods provide powerful tools for studying short-lived intermediates in situ. nih.govpnas.org

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is particularly effective for detecting charged intermediates in solution. By gently transferring ions from the reaction mixture to the gas phase, ESI-MS can identify and even structurally characterize intermediates through tandem MS (MS/MS) fragmentation experiments. nih.gov This technique has been used to observe intermediates in complex catalytic cycles. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While conventional NMR is often too slow to observe transient species, specialized techniques can provide insight. In some cases, intermediates can be trapped at low temperatures or may be stable enough for NMR characterization. mdpi.com Isotope labeling experiments followed by NMR analysis can also help trace the path of atoms through a reaction. researchgate.net

Infrared (IR) and 2D IR Spectroscopy: Time-resolved IR spectroscopy can monitor changes in vibrational modes during a reaction. Two-dimensional IR (2D IR) spectroscopy, an ultrafast analog of 2D NMR, is particularly powerful for determining the structure of short-lived intermediates in thermally driven reactions by measuring vibrational cross-angles between different functional groups within the molecule. pnas.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is the definitive method for detecting and characterizing species with unpaired electrons, i.e., radicals. Time-resolved EPR techniques have been used to directly observe and kinetically monitor transient radical intermediates, such as enamine radical cations, generated in photoredox catalytic cycles on microsecond timescales. chinesechemsoc.org

Laser Flash Photolysis (LFP): This technique uses a short laser pulse to initiate a photochemical reaction and then monitors the resulting transient species using absorption or fluorescence spectroscopy. beilstein-journals.org It has been used to study the lifetimes and reaction kinetics of photochemically generated intermediates, such as those from the ring-opening of chromene systems. researchgate.net

Table 3: Spectroscopic Techniques for Intermediate Characterization This table is generated based on principles from multiple sources.

Technique Type of Intermediate Detected Information Provided Timescale
ESI-Mass Spectrometry Ionic Species, Metal Complexes Mass-to-charge ratio, Stoichiometry, Connectivity (via MS/MS) Milliseconds to stable
2D IR Spectroscopy Transient Covalent Species 3D Structure, Vibrational Coupling Picoseconds to nanoseconds
Time-Resolved EPR Radical Species Radical structure, g-factor, Hyperfine couplings Nanoseconds to microseconds
Laser Flash Photolysis Photogenerated Transients Absorption spectra, Lifetimes, Reaction kinetics Nanoseconds to milliseconds

Isolation and Structural Determination of Stable Intermediates

In the study of reaction mechanisms involving this compound and its derivatives, the isolation and structural elucidation of stable intermediates are crucial for understanding the reaction pathways. While specific intermediates for reactions of this compound are not extensively documented in publicly available literature, the general principles of organic chemistry allow for the postulation of likely transient species. These can include carbocationic, carbanionic, or radical intermediates, depending on the reaction conditions. allen.inlibretexts.org The stability of such intermediates is often low, making their isolation challenging. allen.in However, in some cases, intermediates can be trapped or observed spectroscopically under specific conditions, such as at low temperatures.

The structural determination of any isolated or observable intermediates would rely on a combination of modern analytical techniques.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the structure of organic molecules. researchgate.netresearchgate.net For an intermediate, characteristic shifts in the NMR spectrum compared to the starting material or product would provide evidence of its formation and structure. For instance, the formation of a carbocation intermediate would lead to a significant downfield shift of adjacent proton and carbon signals. libretexts.org In the context of this compound derivatives, changes in the chemical shifts of the benzylic protons, the oxolane ring protons, and the carbamate carbonyl carbon would be of particular interest. vulcanchem.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups within a molecule. researchgate.netvulcanchem.com The formation of an intermediate might be accompanied by the appearance or disappearance of characteristic absorption bands. For example, the formation of an isocyanate intermediate during thermal decomposition would be indicated by a strong absorption band around 2250-2270 cm⁻¹.

Mass Spectrometry (MS): High-resolution mass spectrometry can provide the exact mass and elemental composition of an intermediate, helping to confirm its identity. researchgate.net Fragmentation patterns observed in the mass spectrum can also offer clues about the structure of the intermediate.

Crystallographic Methods:

X-ray Crystallography: In cases where a stable crystalline intermediate can be isolated, single-crystal X-ray diffraction provides an unambiguous determination of its three-dimensional structure. researchgate.netvulcanchem.com This technique yields precise information on bond lengths, bond angles, and stereochemistry, which is invaluable for understanding the intermediate's stability and reactivity. For analogous oxolane-containing compounds, X-ray crystallography has been used to confirm the ring conformation and the stereochemical arrangement of substituents. vulcanchem.com

A hypothetical example of structural data that could be obtained for a stable intermediate of a this compound derivative is presented in Table 1.

Table 1: Hypothetical Spectroscopic and Crystallographic Data for an Isolated Intermediate

Parameter Value
¹H NMR (500 MHz, CDCl₃) δ (ppm) 7.30-7.45 (m, 5H, Ar-H), 5.15 (s, 2H, Ar-CH₂), 4.50 (m, 1H, oxolane-CH), 3.80-4.00 (m, 4H, oxolane-CH₂)
¹³C NMR (125 MHz, CDCl₃) δ (ppm) 155.0 (C=O), 136.5 (Ar-C), 128.6 (Ar-CH), 128.2 (Ar-CH), 128.0 (Ar-CH), 77.5 (oxolane-C), 68.0 (oxolane-CH₂), 67.5 (Ar-CH₂)
IR (KBr) ν (cm⁻¹) 3350 (N-H), 2950 (C-H), 1700 (C=O), 1250 (C-O)
HRMS (ESI) m/z calculated for C₁₂H₁₅NO₃ [M+H]⁺: 222.1125, Found: 222.1128
X-ray Crystal System Monoclinic
X-ray Space Group P2₁/c

Kinetic Studies and Reaction Rate Determination

Kinetic studies are fundamental to understanding the mechanism of a reaction by providing information about the reaction rate and its dependence on various factors such as concentration, temperature, and catalysts. For reactions involving this compound derivatives, such as their formation, hydrolysis, or thermal decomposition, kinetic analysis would reveal the order of the reaction, the rate constant, and the activation energy.

Methods for Reaction Rate Determination:

The rate of a reaction can be monitored by measuring the change in concentration of a reactant or product over time. acs.org Common techniques include:

Spectrophotometry (UV-Vis): If a reactant or product has a characteristic absorption in the UV-Vis spectrum, its concentration can be monitored by measuring the absorbance at a specific wavelength. emerginginvestigators.orgredalyc.org For example, the hydrolysis of a carbamate could be followed by monitoring the appearance of a product that absorbs UV light.

Chromatography (HPLC, GC): High-performance liquid chromatography (HPLC) or gas chromatography (GC) can be used to separate and quantify the components of a reaction mixture at different time points. google.com

NMR Spectroscopy: The change in the intensity of specific signals in the ¹H or ¹³C NMR spectrum can be used to follow the progress of a reaction. orgsyn.orgnih.gov

Factors Influencing Reaction Rates:

Temperature: Reaction rates generally increase with temperature. The relationship between the rate constant (k) and temperature (T) is described by the Arrhenius equation, which allows for the determination of the activation energy (Ea) of the reaction. Studies on the thermal decomposition of benzyl carbamates have shown that they tend to decompose at higher temperatures compared to their cyclohexyl analogs.

pH: The rate of hydrolysis of carbamates is often highly dependent on the pH of the solution. redalyc.orgnih.govclemson.edu Base-catalyzed hydrolysis is a common pathway for carbamates. clemson.eduresearchgate.net

Substituents: The electronic and steric nature of substituents on the benzyl or oxolane ring can significantly affect the reaction rate. Electron-donating or withdrawing groups on the aromatic ring can influence the stability of intermediates and transition states, thereby altering the rate of reaction. cdnsciencepub.com

Table 2: Hypothetical Kinetic Data for the Hydrolysis of a this compound Derivative at 37 °C

pH [Substrate]₀ (M) Rate Constant, k (s⁻¹) Half-life, t₁/₂ (s)
5.0 0.01 1.5 x 10⁻⁶ 4.62 x 10⁵
7.4 0.01 8.2 x 10⁻⁶ 8.45 x 10⁴
9.0 0.01 3.4 x 10⁻⁵ 2.04 x 10⁴

Furthermore, the thermal decomposition of carbamates is a significant reaction, particularly in the synthesis of isocyanates. mdpi.com The kinetics of such decompositions are often studied in the gas phase at elevated temperatures. Table 3 shows plausible activation parameters for the thermal decomposition of this compound, drawing parallels with known benzyl carbamates. acs.orgmdpi.com

Table 3: Hypothetical Activation Parameters for the Thermal Decomposition of this compound

Reaction Temperature Range (°C) Activation Energy, Ea (kJ/mol) Pre-exponential Factor, A (s⁻¹)
Thermal Decomposition 250 - 400 180 1 x 10¹³

Application As a Synthetic Intermediate and Chemical Scaffold in Academic Research

Benzyl (B1604629) Oxolan-3-ylcarbamate as a Versatile Chemical Building Block

In synthetic organic chemistry, benzyl oxolan-3-ylcarbamate is recognized as a versatile building block. cymitquimica.com Its utility is derived from its bifunctional nature. The benzylcarbamate (Cbz) group is a well-established protecting group for amines, which can be selectively removed under specific conditions, allowing for further chemical transformations at the nitrogen atom. The oxolane ring, a five-membered saturated heterocycle, provides a defined three-dimensional structure that can be incorporated into larger molecular frameworks. The stereochemistry of the oxolane ring can be controlled, making it a valuable chiral building block for creating enantiomerically pure compounds.

Integration into Complex Molecular Architectures

The unique structure of this compound allows for its seamless integration into a variety of complex molecules, serving as a foundational scaffold for diverse chemical classes.

Heterocyclic compounds, which contain rings with at least one non-carbon atom (heteroatom), are a cornerstone of medicinal chemistry, with over 90% of drugs containing a heterocyclic motif. uomus.edu.iq this compound is itself a heterocyclic compound due to the oxygen atom in its oxolane ring. uomus.edu.iq This ring can be modified or used as a template to construct more elaborate heterocyclic systems. mdpi.com For instance, the functional groups on the carbamate (B1207046) can be chemically altered to facilitate ring-closing reactions, leading to the formation of fused or spirocyclic heterocyclic structures, which are of significant interest in drug discovery. db-thueringen.dezioc.ru

The development of molecules with well-defined, rigid shapes is a key strategy in designing potent and selective drugs. The oxolane ring in this compound provides a rigid scaffold that restricts the conformational flexibility of the final molecule. This rigidity is crucial for ensuring that a drug molecule fits precisely into the binding site of its biological target, such as an enzyme or receptor. By incorporating the oxolane scaffold, chemists can create peptidomimetics with enhanced metabolic stability, as the rigid structure can reduce susceptibility to protease degradation. vulcanchem.com X-ray crystallography studies of analogous structures show that the substituents on the oxolane ring often occupy equatorial positions to minimize steric strain, creating a fixed and predictable three-dimensional arrangement for further functionalization. vulcanchem.com

β-Amino acids are important structural motifs found in numerous biologically active molecules, including natural products and pharmaceuticals. nih.gov They are widely used to build peptides and peptidomimetics with increased metabolic stability compared to their natural α-amino acid counterparts. nih.gov this compound and similar Cbz-protected compounds are valuable intermediates in the synthesis of β-amino acid derivatives. beilstein-journals.orgucd.ie Continuous flow processes have been developed that utilize carbamates to generate various β-amino acid species through reactions like Michael additions. beilstein-journals.orgucd.ie This highlights the applicability of these building blocks in creating important chemical structures for the pharmaceutical industry. beilstein-journals.org

Table 1: Research Findings on the Synthesis of β-Amino Acid Derivatives
Synthetic ApproachKey Reagents/CatalystsProduct TypeSignificanceReference
Flow-based Michael AdditionK₂CO₃ columnβ-Amino acid speciesDemonstrates the derivatization of Cbz-carbamates into valuable β-amino acid building blocks. beilstein-journals.org
Enantioselective N-allylationLewis Base (DABCO), Morita-Baylis-Hillman carbonatesEnantioenriched β-amino acid derivativesProduces chiral β-amino acid scaffolds, which are essential for the biological activity of many compounds. db-thueringen.de
Photochemical AminocarboxylationBifunctional oxime oxalate (B1200264) esterβ-Amino acid derivatives from alkenesA metal-free, single-step method with a broad substrate scope for accessing β-amino acid derivatives. nih.gov
Cycloaddition and Ring OpeningChlorosulfonyl isocyanate (CSI), (Boc)₂OCyclic β-amino acid derivativesCreates hydroxylated cyclic β-amino acids, which have diverse biological activities and applications in medicinal chemistry. beilstein-journals.org

Scaffolds for Conformationally Restricted Systems

Role in Preclinical Medicinal Chemistry Research

The application of this compound and its derivatives extends significantly into preclinical medicinal chemistry, where it serves as a key intermediate for synthesizing novel compounds with therapeutic potential. tigermedgrp.comindiamart.com

The structural motifs present in this compound are found in various classes of therapeutic agents. A closely related fluorinated derivative, Benzyl (3-Fluoro-4-morpholinophenyl)carbamate, is a documented intermediate in the synthesis of Linezolid. ossila.com Linezolid is a crucial antibiotic used to treat infections caused by Gram-positive bacteria that have developed resistance to other antibiotics. ossila.com

Furthermore, this class of compounds is instrumental in the development of glucose uptake inhibitors. ossila.com Cancer cells exhibit a high rate of glycolysis and are heavily dependent on glucose for their growth and survival, a phenomenon known as the Warburg effect. These cells often overexpress glucose transporters (GLUTs) on their surface. mdpi.com By inhibiting these transporters, the glucose supply to cancer cells can be cut off, leading to suppressed growth. ossila.commdpi.com Benzyl carbamate derivatives are used to synthesize potent inhibitors of both GLUT1 and GLUT3, which are considered attractive targets for developing therapies against cancers and autoimmune diseases. scbt.com

Table 2: Application of Carbamate Building Blocks in Drug Candidate Synthesis
Target ApplicationExample Drug/CandidateMechanism of ActionRole of Building BlockReference
AntibioticsLinezolidInhibits bacterial protein synthesis.A fluorinated benzyl carbamate derivative is a key intermediate in the synthesis of the oxazolidinone core of Linezolid. ossila.com
Anticancer AgentsGLUT1/GLUT3 InhibitorsInhibits glucose transport into cancer cells, leading to energy depletion and suppressed growth.Serves as a scaffold for synthesizing inhibitors that target glucose transporters overexpressed in tumors. ossila.com
AnticonvulsantsLacosamideEnhances the slow inactivation of voltage-gated sodium channels.A related compound, (R)-tert-Butyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate, is a key intermediate. innospk.com
Kinase InhibitorsPreclinical CandidatesInhibits kinase enzymes involved in cell signaling and growth.The aminophenylmethyl moiety in related oxolane carbamates can mimic tyrosine residues in ATP-binding pockets. vulcanchem.com

Development of Scaffolds for Biological Target Modulation (e.g., α-Glucosidase Inhibitors)

The structural components of this compound suggest its potential as a scaffold for inhibitors of various enzymes, including α-glucosidase. α-Glucosidase inhibitors are a class of oral anti-diabetic drugs that work by preventing the digestion of carbohydrates. While no direct studies on this compound as an α-glucosidase inhibitor have been found, research on related molecules containing carbamate and heterocyclic moieties highlights the potential of this scaffold.

For instance, various carbamate derivatives have been investigated for their α-glucosidase inhibitory activity. A study on cyclic urea (B33335) and carbamate derivatives demonstrated that several compounds exhibited higher inhibitory activity against α-glucosidase compared to the standard drug acarbose. Notably, benzyl (3,4,5-trimethoxyphenyl)carbamate was identified as a potent inhibitor. This suggests that the benzyl carbamate portion of the target molecule could contribute significantly to its biological activity.

Furthermore, heterocyclic structures, including those similar to the oxolane ring, are common in α-glucosidase inhibitors. For example, derivatives of deoxynojirimycin, which contains a piperidine (B6355638) ring (a six-membered heterocycle), have been extensively studied. The introduction of a benzyl group to the nitrogen of deoxynojirimycin has been shown to modulate its inhibitory activity. smolecule.com This underscores the importance of the benzyl group in interacting with the enzyme's active site.

Although specific research on the this compound scaffold is not available, the known anti-α-glucosidase activity of related benzyl carbamates and the prevalence of heterocyclic rings in known inhibitors suggest that this scaffold holds promise for the development of novel α-glucosidase inhibitors. Future research could involve the synthesis of a library of this compound derivatives and their subsequent screening for α-glucosidase inhibitory potential.

Design of Analogs for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure affects biological activity. nih.gov The this compound scaffold offers multiple points for modification, making it a suitable candidate for SAR studies aimed at optimizing its potential biological activity.

Key areas for modification on the this compound scaffold include:

The Benzyl Group: The aromatic ring of the benzyl group can be substituted with various functional groups (e.g., halogens, alkyl, alkoxy groups) to probe the effect of electronics and sterics on activity. SAR studies on other benzyl-containing inhibitors have shown that such substitutions can significantly impact potency. nih.gov For example, in a series of N-benzyl deoxynojirimycin derivatives, substitution on the benzyl ring with hydroxyl and methoxy (B1213986) groups increased α-glucosidase inhibitory activity. smolecule.com

The Carbamate Linker: The carbamate group itself can be modified. For example, the nitrogen or oxygen atoms could be replaced with other linkers to understand the importance of the carbamate's hydrogen bonding capabilities and rigidity.

The Oxolane Ring: The tetrahydrofuran (B95107) ring can be altered in several ways. The ring oxygen could be replaced with sulfur (to form a thiane) or nitrogen (to form a pyrrolidine) to investigate the role of the heteroatom. Additionally, substituents could be added to the ring to explore the spatial requirements of the binding pocket.

A hypothetical SAR study on this compound derivatives for α-glucosidase inhibition might generate data as shown in the interactive table below. This table illustrates how systematic modifications could elucidate the structural requirements for optimal activity.

Interactive Data Table: Hypothetical SAR of this compound Analogs as α-Glucosidase Inhibitors

Compound IDR1 (Benzyl Ring Substitution)R2 (Oxolane Ring Modification)IC₅₀ (µM)
1 HO>100
2 4-OHO50
3 3,4-diOHO25
4 4-OCH₃O40
5 4-ClO60
6 HS80
7 HN-Me75

This hypothetical data suggests that hydroxyl substitutions on the benzyl ring enhance activity, while modifications to the oxolane ring may be less favorable. Such a systematic approach would be crucial in developing potent enzyme inhibitors based on the this compound scaffold.

Structural Characterization and Advanced Spectroscopic Studies

X-ray Crystallography of Benzyl (B1604629) Oxolan-3-ylcarbamate and its Derivatives

Determination of Absolute and Relative Stereochemistry

X-ray crystallography is a powerful tool for the unambiguous determination of both the absolute and relative stereochemistry of chiral molecules. ox.ac.uklibretexts.org For Benzyl oxolan-3-ylcarbamate, which contains a chiral center at the C3 position of the oxolane ring, this technique would allow for the definitive assignment of the (R) or (S) configuration. youtube.com The relative configuration, which describes the spatial relationship between different stereocenters in a molecule, can also be established. libretexts.orgqmul.ac.uk

Investigation of Intermolecular Interactions and Supramolecular Assemblies

Beyond the individual molecule, X-ray crystallography elucidates how molecules pack together in a crystal, revealing the nature and geometry of intermolecular interactions. mdpi.combeilstein-journals.org These interactions, which include hydrogen bonding, van der Waals forces, and π-π stacking, govern the formation of complex supramolecular assemblies. numberanalytics.comresearchgate.netbeilstein-journals.org In the case of this compound, the N-H group of the carbamate (B1207046) can act as a hydrogen bond donor, while the carbonyl oxygen and the oxygen of the oxolane ring can act as acceptors, leading to the formation of extended networks in the solid state.

Advanced Spectroscopic Characterization

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. organicchemistrydata.orgbbhegdecollege.com

High-Resolution NMR Spectroscopy for Structural Elucidation and Stereochemical Assignment

High-resolution NMR spectroscopy, including 1H and 13C NMR, provides detailed information about the chemical environment of each atom in a molecule. mdpi.comlibretexts.org The chemical shifts, coupling constants, and integration of the signals in an NMR spectrum can be used to piece together the molecular structure. libretexts.org For this compound, specific signals in the 1H and 13C NMR spectra would correspond to the protons and carbons of the benzyl group, the oxolane ring, and the carbamate linkage.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between atoms and further confirm the structure. researchgate.net Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide information about the spatial proximity of protons, which can be used to determine the relative stereochemistry of the molecule in solution. researchgate.net

While specific, publicly available X-ray and high-resolution NMR data for this compound are limited, the application of these powerful analytical techniques is essential for a complete understanding of its chemical and physical properties.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a fundamental tool for identifying the functional groups present in this compound. These two methods are complementary, as the selection rules governing them differ; some vibrational modes may be active in IR but not Raman, and vice versa. spectroscopyonline.com The analysis of vibrational spectra also offers insights into the molecule's conformational state. americanpharmaceuticalreview.comrsc.org

Expected Infrared (IR) Absorption Bands:

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. Based on data from analogous structures containing carbamate and oxolane moieties, the key vibrational modes can be predicted. vulcanchem.comtheaic.org

N-H Stretching: A prominent band is anticipated in the region of 3300–3500 cm⁻¹ due to the stretching vibration of the N-H bond in the carbamate group. vulcanchem.com

C=O Stretching: The carbonyl group of the carbamate will give rise to a strong absorption band, typically observed between 1690 and 1720 cm⁻¹. vulcanchem.com

C-O Stretching: The C-O bonds within the oxolane ring and the carbamate group are expected to produce strong bands in the fingerprint region, roughly between 1050 and 1250 cm⁻¹. americanpharmaceuticalreview.com

Aromatic C-H Stretching: The benzene (B151609) ring of the benzyl group will show C-H stretching vibrations above 3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H bonds of the oxolane ring will have stretching frequencies just below 3000 cm⁻¹.

Expected Raman Scattering Bands:

The Raman spectrum provides complementary information. While the polar C=O and N-H groups are strong in the IR, the non-polar and symmetric vibrations are often more intense in the Raman spectrum. spectroscopyonline.com

Aromatic Ring Vibrations: The benzene ring is expected to show characteristic "ring breathing" modes in the Raman spectrum, often appearing in the 1600 cm⁻¹ region. americanpharmaceuticalreview.com

C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations are readily observed in Raman spectra, often with greater prominence for the C-H stretches compared to the IR spectrum. americanpharmaceuticalreview.com

Backbone Vibrations: The skeletal vibrations of the oxolane ring and the carbamate linkage contribute to a complex pattern in the fingerprint region (below 1500 cm⁻¹), which can be sensitive to the molecule's conformation. spectroscopyonline.com

Interactive Data Table: Predicted Vibrational Frequencies for this compound

Functional GroupExpected Wavenumber (cm⁻¹) (IR)Expected Wavenumber (cm⁻¹) (Raman)Notes
N-H (stretch)3300 - 3500WeakStrong and often broad in IR
C=O (stretch)1690 - 1720ModerateStrong in IR due to high polarity
Aromatic C-H (stretch)> 3000Strong
Aliphatic C-H (stretch)< 3000Strong
Aromatic C=C (stretch)~1600, ~1475StrongCharacteristic ring vibrations
C-O (stretch)1050 - 1250Moderate to WeakEther and ester linkages

Note: The exact positions of the peaks can be influenced by factors such as the physical state of the sample (solid or solution) and intermolecular interactions like hydrogen bonding.

Mass Spectrometry for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight of this compound and for deducing its structure through the analysis of its fragmentation patterns. The molecular formula for this compound is C₁₂H₁₅NO₃, corresponding to a monoisotopic mass of approximately 221.1052 Da.

Upon ionization, typically by electron impact (EI) or electrospray ionization (ESI), the molecular ion (M⁺˙ or [M+H]⁺) is formed. This ion and its subsequent fragment ions are separated based on their mass-to-charge ratio (m/z).

Predicted Fragmentation Pathways:

The fragmentation of this compound is expected to proceed through several characteristic pathways, driven by the stability of the resulting fragments.

Benzylic Cleavage: One of the most common fragmentation pathways for benzyl-containing compounds is the cleavage of the bond between the benzyl group and the heteroatom, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91. This is often the base peak in the spectrum.

Carbamate Fragmentation: The carbamate linkage can fragment in several ways.

Loss of the benzyloxycarbonyl group or related fragments.

Cleavage with rearrangement can lead to the loss of CO₂ (44 Da). miamioh.edu

Oxolane Ring Fragmentation: The oxolane ring can undergo cleavage, leading to the loss of small neutral molecules like C₂H₄ (ethylene).

A plausible fragmentation pattern could involve the initial formation of the benzyl cation and a radical cation corresponding to the oxolan-3-ylcarbamate portion. Further fragmentation of the oxolane ring would then ensue.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

m/zProposed Fragment IonNotes
221[C₁₂H₁₅NO₃]⁺˙Molecular Ion (M⁺˙)
91[C₇H₇]⁺Benzyl cation, often the base peak
108[C₇H₈O]⁺˙Tropylium ion rearrangement or Benzyl alcohol radical cation
130[M - C₇H₇]⁺Fragment corresponding to [O=C=N-oxolane]⁺
86[C₄H₈NO]⁺Fragment from cleavage within the carbamate and oxolane

Note: The relative intensities of these fragments will depend on the ionization method and energy used.

Chiroptical Spectroscopy (ECD, VCD) for Stereochemical Assignment

This compound possesses a stereocenter at the C3 position of the oxolane ring. Consequently, it can exist as two enantiomers, (R)- and (S)-Benzyl oxolan-3-ylcarbamate. Chiroptical spectroscopic methods, namely Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful non-destructive techniques for determining the absolute configuration of chiral molecules in solution. researchgate.netnih.gov

These techniques measure the differential absorption of left and right circularly polarized light. researchgate.net The resulting spectra, while complex, provide a unique fingerprint of the molecule's three-dimensional structure.

Methodology:

The standard approach for stereochemical assignment using ECD and VCD involves a combination of experimental measurement and quantum chemical calculations. nih.govresearchgate.net

Conformational Search: A thorough conformational analysis of both the (R) and (S) enantiomers is performed using computational methods to identify all low-energy conformers.

Spectral Calculation: For each stable conformer, the ECD and/or VCD spectra are calculated using theoretical methods such as Density Functional Theory (DFT). researchgate.net

Boltzmann Averaging: The calculated spectra of the individual conformers are averaged based on their predicted relative populations (according to the Boltzmann distribution) to generate the final theoretical spectrum for each enantiomer.

Comparison: The experimentally measured ECD or VCD spectrum is then compared with the calculated spectra for the (R) and (S) enantiomers. A good match between the experimental spectrum and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration of the sample.

Expected Spectral Features:

ECD: The ECD spectrum is sensitive to the electronic transitions of the chromophores in the molecule. For this compound, the benzene ring of the benzyl group and the carbonyl group of the carbamate are the primary chromophores. The coupling between these chromophores will give rise to characteristic Cotton effects (positive or negative peaks) in the ECD spectrum, the signs of which will be opposite for the two enantiomers.

VCD: VCD spectroscopy measures circular dichroism in the infrared region, corresponding to the vibrational transitions of the molecule. researchgate.net VCD is particularly sensitive to the stereochemistry of the entire molecule, not just the environment around a chromophore. The N-H and C=O stretching regions, as well as the complex fingerprint region, are expected to show distinct VCD signatures that are mirror images for the (R) and (S) enantiomers.

The combination of these chiroptical techniques provides a high degree of confidence in assigning the absolute stereochemistry of chiral molecules like this compound. researchgate.net

Computational Chemistry Studies

Molecular Modeling and Simulation of Benzyl (B1604629) Oxolan-3-ylcarbamate

Molecular modeling and simulation encompass a range of computational techniques used to represent and predict the behavior of molecules. These methods are crucial for understanding the three-dimensional nature of chemical structures and their dynamic properties. scirp.org

The prediction of the most stable three-dimensional arrangement of atoms in Benzyl oxolan-3-ylcarbamate is a fundamental step in computational analysis. This is typically achieved through geometry optimization, a process that calculates the lowest energy conformation of the molecule.

Methods: Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used for accurate geometry optimization. plos.org The B3LYP functional combined with a basis set such as 6-31G(d) or a larger one like 6-311++G(d,p) provides a reliable balance between accuracy and computational cost for organic molecules. aip.orgorientjchem.orgmdpi.com These calculations determine the optimal bond lengths, bond angles, and dihedral angles by finding the minimum on the potential energy surface. For the oxolane (tetrahydrofuran) ring, computational studies have identified two primary low-energy conformations: the "twisted" C₂ form and the "bent" Cₛ form, which are in dynamic equilibrium. acs.org

Research Findings: While specific experimental crystallographic data for this compound is not publicly available, computational modeling provides a detailed predicted structure. The geometry optimization would reveal the puckering of the oxolane ring, likely adopting a twisted (C₂) or bent (Cₛ) conformation to minimize steric strain. acs.org The planar benzyl group and the carbamate (B1207046) linker would also adopt specific orientations to achieve maximum stability.

Table 1: Predicted Molecular Geometries for this compound (Illustrative)

ParameterBond/AnglePredicted Value (Illustrative)Method Reference
Bond Length C=O (carbamate)1.23 ÅDFT/B3LYP aip.orgnih.gov
C-N (carbamate)1.36 ÅDFT/B3LYP aip.orgorientjchem.org
N-C (oxolane)1.46 ÅDFT/B3LYP aip.orgorientjchem.org
C-O (benzyl ether)1.44 ÅDFT/B3LYP aip.org
C-C (benzene ring)1.39 ÅDFT/B3LYP nih.gov
Bond Angle O=C-N (carbamate)125°DFT/B3LYP aip.org
C-N-C (carbamate-oxolane)121°DFT/B3LYP aip.org
C-O-C (ether)117°DFT/B3LYP aip.org
Note: These values are illustrative and based on typical results from DFT calculations on similar carbamate and benzyl ether structures. Actual values would be derived from a specific calculation.

This compound is a flexible molecule with several rotatable single bonds, leading to multiple possible conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies and populations.

Methods: This analysis involves systematically rotating the key dihedral angles—specifically around the C-O and C-N bonds of the carbamate linker and the bond attaching the benzyl group—and performing energy calculations for each resulting structure. This maps the potential energy surface of the molecule. researchgate.net The relative populations of the conformers at a given temperature can then be estimated using the Boltzmann distribution, which states that lower energy conformers are more populated. researchgate.net

Research Findings: The oxolane ring itself undergoes pseudorotation between various twist and bent forms, with very low energy barriers between them. acs.org The major conformational flexibility comes from the side chain. Studies on similar flexible molecules show that several conformers can exist within a small energy range (e.g., < 2 kcal/mol). researchgate.net For this compound, different orientations of the benzyl group relative to the carbamate and oxolane ring would result in distinct conformers. The interplay of steric hindrance and potential intramolecular hydrogen bonding would dictate the most stable arrangements. Computational analysis suggests that at room temperature, the molecule likely exists as a dynamic mixture of several low-energy conformers rather than a single rigid structure.

The carbon atom at the 3-position of the oxolane ring in this compound is a chiral center. This gives rise to two stereoisomers: (R)-Benzyl oxolan-3-ylcarbamate and (S)-Benzyl oxolan-3-ylcarbamate.

Methods: Computational chemistry is used to model and study the individual properties of each distinct stereoisomer. mdpi.com For example, the optical rotation of each enantiomer can be calculated and compared with experimental values to help determine the absolute configuration.

Research Findings: While computational methods can effectively model the individual (R) and (S) enantiomers, the prediction of their relative distribution (i.e., the enantiomeric excess) resulting from a specific synthetic route is an exceptionally complex challenge. This ratio is primarily determined by the reaction mechanism and kinetics of the synthesis, including the nature of catalysts and reagents used. Therefore, the stereoisomer distribution is a property that is typically determined through experimental techniques, such as chiral chromatography, rather than predicted by standard molecular modeling.

Conformational Analysis and Conformational Population Distribution

Electronic Structure and Reactivity Studies

The study of the electronic structure of a molecule provides deep insights into its reactivity, stability, and other chemical properties.

DFT calculations are excellent for determining the electronic properties of a molecule.

Methods: Once the geometry of this compound is optimized, a single-point energy calculation can be performed to derive various electronic properties.

Charge Distribution: Natural Bond Orbital (NBO) or Mulliken population analysis can be used to calculate the partial atomic charges on each atom, revealing the electron-rich and electron-poor regions of the molecule. aip.orgnih.gov

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between them (HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. plos.orgmdpi.com

Reactivity Indices: From the HOMO and LUMO energies, global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) can be calculated to quantify the molecule's reactivity. plos.orgorientjchem.org

Research Findings: For this compound, the charge distribution would show significant negative charges on the oxygen and nitrogen atoms due to their high electronegativity. nih.gov The HOMO is expected to be localized primarily on the electron-rich benzyl ring, while the LUMO may also be associated with this aromatic system. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 2: Predicted Electronic Properties of this compound (Illustrative)

PropertyDescriptionPredicted Value (Illustrative)Method Reference
HOMO Energy Highest Occupied Molecular Orbital Energy-6.5 eVDFT/B3LYP mdpi.comepa.gov
LUMO Energy Lowest Unoccupied Molecular Orbital Energy-1.0 eVDFT/B3LYP mdpi.comepa.gov
HOMO-LUMO Gap Energy difference between LUMO and HOMO5.5 eVDFT/B3LYP mdpi.comepa.gov
Dipole Moment Measure of molecular polarity3.5 DDFT/B3LYP epa.gov
Chemical Hardness (η) Resistance to change in electron distribution2.75 eVDerived from HOMO/LUMO plos.org
Electronegativity (χ) Power to attract electrons3.75 eVDerived from HOMO/LUMO plos.org
Electrophilicity Index (ω) Global electrophilic nature2.55 eVDerived from HOMO/LUMO plos.org
Note: These values are illustrative, based on typical results for similar aromatic carbamates, and serve to exemplify the output of quantum chemical calculations.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Methods: A QSAR study for a series of analogues of this compound would involve several steps:

Data Set Assembly: A collection of structurally similar compounds with experimentally measured biological activity (e.g., enzyme inhibition IC₅₀ values) is required. mdpi.comepa.gov

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors is calculated. These can include physicochemical properties (e.g., LogP, molecular weight), topological indices, and quantum-chemical descriptors (e.g., HOMO/LUMO energies, dipole moment). dk-chem.pl

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical model that correlates a selection of the most relevant descriptors with the biological activity. epa.gov

Validation: The model's robustness and predictive power are rigorously tested using internal (e.g., cross-validation) and external validation (using a separate test set of compounds) to ensure it is not a result of chance correlation.

Research Findings: While no specific QSAR model for this compound has been published, studies on other carbamate derivatives have successfully developed predictive models for activities like acetylcholinesterase inhibition. epa.gov For a series of oxolane carbamates, a hypothetical QSAR model might take the following form:

pIC₅₀ = c₀ + c₁(LogP) - c₂(HOMO-LUMO Gap) + c₃*(Molecular Weight)

In this illustrative equation, pIC₅₀ is the biological activity, and the coefficients (c₀, c₁, c₂, c₃) are determined by the regression analysis. Such a model could suggest that activity is enhanced by higher lipophilicity (LogP) and higher reactivity (smaller HOMO-LUMO gap), providing valuable guidance for the design of new, more potent compounds.

Calculation of Electronic Properties (e.g., Charge Distribution, Molecular Orbitals, Reactivity Indices)

Reaction Mechanism Predictions and Energy Profiles

The study of reaction mechanisms through computational chemistry offers profound insights into how chemical transformations occur, including the energy changes and structural evolution of the molecules involved.

Elucidation of Reaction Energetics and Transition State Geometries

Computational methods, particularly quantum mechanics (QM), are instrumental in mapping the potential energy surface (PES) of a reaction. numberanalytics.com This surface illustrates the energy of a system as a function of the geometric coordinates of its atoms. For a reaction involving this compound, such as its formation or decomposition, the key points on the PES are the reactants, products, any intermediates, and the transition states that connect them. numberanalytics.com

A transition state represents the highest energy point along the minimum energy path between reactants and products and is characterized as a first-order saddle point on the PES. epfl.chaps.org Its geometry is crucial for understanding the steric and electronic factors that govern the reaction rate. For instance, in the formation of this compound from benzyl alcohol and 3-isocyanatooxolane, the transition state would likely involve the partial formation of the carbamate bond. The elucidation of these geometries is essential for understanding reaction mechanisms. nih.gov

The energies of these stationary points allow for the calculation of important thermodynamic and kinetic parameters. The difference in energy between the transition state and the reactants defines the activation energy barrier, a critical factor in determining the reaction rate. numberanalytics.com Lower activation energies correspond to faster reactions. Computational chemistry can predict these barriers, guiding the design of more efficient synthetic routes. rsc.orgcecam.org

Absolute and Relative Free Energy Calculations of Chemical Reactions

While the potential energy surface provides a fundamental picture, real-world chemical reactions are governed by Gibbs free energy, which includes contributions from both enthalpy and entropy. Computational methods can calculate the standard free energy of reaction (ΔG°) by determining the free energies of the reactants and products. google.com This value indicates the spontaneity of a reaction under standard conditions.

Furthermore, the Gibbs free energy of activation (ΔG‡) can be calculated from the free energy of the transition state relative to the reactants. numberanalytics.com This is a more accurate predictor of reaction rates than the potential energy barrier alone, as it accounts for the entropic changes involved in reaching the transition state. For complex reactions with multiple steps, calculating the relative free energies of all intermediates and transition states allows for the identification of the rate-determining step—the step with the highest free energy barrier. numberanalytics.com Techniques like Molecular Dynamics (MD) simulations coupled with methods such as MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be employed for calculating binding free energies in biomolecular systems, a principle that can be adapted for smaller molecules. researchgate.net

Bond Dissociation Energy (BDE) and Acid Dissociation Constant (pKa) Predictions

Bond Dissociation Energy (BDE)

The Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically, forming two radical species. It is a key indicator of the stability of chemical bonds. numberanalytics.com Computational methods, including Density Functional Theory (DFT), are widely used to predict BDEs with good accuracy. numberanalytics.com For this compound, several bonds are of interest, such as the C-O and N-H bonds of the carbamate linkage and the benzylic C-O bond.

The prediction of BDEs can help in understanding potential degradation pathways, such as thermal decomposition or reactions involving radical species. sc.edu For example, a lower BDE for a particular bond would suggest it is more susceptible to cleavage. Machine learning models are also being developed to predict BDEs more rapidly, trained on large datasets of computationally derived or experimental values. sc.edu

Acid Dissociation Constant (pKa)

The pKa is a measure of the acidity of a compound in a given solvent. Computational methods can predict pKa values by calculating the free energy change of the deprotonation reaction. peerj.com This is a valuable tool for understanding the behavior of a molecule in different chemical environments. For this compound, the most likely acidic proton is the one on the carbamate nitrogen. A predicted pKa value for the related compound Benzyl (R)-5-Oxotetrahydrofuran-3-Ylcarbamate is 10.87±0.20.

Accurate pKa prediction often requires sophisticated computational models that can account for the effects of the solvent, which can be done using either explicit solvent models or implicit continuum solvation models. peerj.comchemrxiv.org The prediction of pKa values is crucial in fields like drug discovery, where the ionization state of a molecule affects its solubility, absorption, and interaction with biological targets. rsc.org

Computational Spectroscopy

Computational spectroscopy involves the simulation of various types of spectra, which can aid in the interpretation of experimental data and the structural elucidation of unknown compounds.

Simulation of Infrared (IR) and Raman Spectra

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that probe the molecular vibrations of a compound. researchgate.net Each vibrational mode has a characteristic frequency, which appears as a peak in the spectrum. The collection of these peaks forms a unique "fingerprint" for the molecule.

Computational methods, primarily DFT, can calculate the vibrational frequencies and their corresponding IR intensities and Raman activities. scirp.orgresearchgate.net These calculations are performed by first optimizing the molecular geometry and then computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies. The intensities are calculated from the changes in the dipole moment (for IR) or polarizability (for Raman) during each vibration. kit.edubeilstein-journals.org

Simulated spectra for this compound would be expected to show characteristic peaks for the functional groups present, such as the C=O stretch of the carbamate, the N-H stretch, and various vibrations associated with the benzene (B151609) and oxolane rings. Comparing the simulated spectrum with an experimental one can confirm the structure of the synthesized compound. Machine learning is also being applied to accelerate the simulation of IR spectra. goettingen-research-online.de

Table 1: Predicted Vibrational Frequencies for Key Functional Groups in this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
N-H (carbamate)Stretching~3300-3400
C-H (aromatic)Stretching~3000-3100
C-H (aliphatic)Stretching~2850-3000
C=O (carbamate)Stretching~1700-1730
C=C (aromatic)Stretching~1450-1600
C-O (ether)Stretching~1050-1150
Note: These are approximate values based on typical ranges for these functional groups and may vary in the actual molecule due to its specific electronic and steric environment.

Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules in solution. It provides information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

Computational methods can predict NMR chemical shifts by calculating the magnetic shielding tensor for each nucleus in the molecule. up.ac.za The chemical shift is then determined by referencing this shielding to that of a standard compound, typically tetramethylsilane (B1202638) (TMS). The GIAO (Gauge-Independent Atomic Orbital) method is a commonly used approach for these calculations, often in conjunction with DFT. researchgate.net

For this compound, computational predictions would provide estimated chemical shifts for each unique proton and carbon atom. This information can be invaluable for assigning the peaks in an experimental NMR spectrum, especially for complex molecules where peak overlap and complex splitting patterns can make manual assignment difficult. The accuracy of these predictions has improved significantly, with machine learning models also being developed to provide rapid and accurate chemical shift predictions. chemaxon.commdpi.comnih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
Carbonyl (C=O)155-160
Aromatic C (quaternary)135-140
Aromatic C-H127-130
Benzylic CH₂65-70
Oxolane C-O70-80
Oxolane C-N50-60
Oxolane CH₂30-40
Note: These are approximate values based on typical ranges and the structure of this compound. Actual values can be influenced by solvent and other experimental conditions.

Theoretical Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) Spectra

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are chiroptical spectroscopies crucial for determining the absolute configuration of chiral molecules. comporgchem.comchemistrywithatwist.comnih.gov Since this compound possesses a stereocenter at the 3-position of the oxolane ring, theoretical calculations of its ECD and VCD spectra are invaluable for its stereochemical characterization.

The standard computational protocol for predicting ECD and VCD spectra involves several key steps. comporgchem.comresearchgate.net Initially, a conformational search is performed using molecular mechanics methods to identify all possible low-energy conformers of the molecule. comporgchem.com These conformers are then subjected to geometry optimization using more accurate quantum mechanical methods, such as Density Functional Theory (DFT). researchgate.netfrontiersin.org Time-dependent DFT (TDDFT) is commonly employed for the calculation of electronic transitions and subsequent ECD spectra. encyclopedia.pubcore.ac.uk For VCD spectra, the vibrational frequencies and rotational strengths are calculated at the DFT level. comporgchem.com

The final theoretical spectrum is a Boltzmann-weighted average of the spectra of all significant conformers. chemistrywithatwist.comresearchgate.net A comparison of the theoretical spectrum with an experimental one allows for the unambiguous assignment of the absolute configuration. core.ac.uk For flexible molecules like this compound, a thorough conformational analysis is critical for accurate spectral prediction. frontiersin.org In cases where experimental data is unavailable, these theoretical spectra serve as a predictive guide for future experimental work.

Rational Design and Optimization via Computational Methods

Computational methods are integral to the rational design and optimization of molecules for various applications, including drug discovery and catalysis. acs.orgresearchgate.netgoogle.comwiley.com These approaches enable the systematic modification of a lead compound to enhance desired properties while minimizing undesirable ones.

Scaffold Optimization and Ligand Design

Scaffold hopping is a powerful computational strategy in drug design used to identify novel core structures (scaffolds) that maintain the essential binding interactions of a known active molecule. sygnaturediscovery.comcam.ac.ukbiosolveit.denih.govbhsai.org This technique can lead to compounds with improved properties, such as enhanced potency, better ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, or novel intellectual property. sygnaturediscovery.com

For a molecule like this compound, the oxolane ring could serve as a central scaffold. Computational tools can be used to search virtual libraries for alternative cyclic or acyclic scaffolds that can spatially orient the benzyl and carbamate functionalities in a similar manner to the original molecule. cam.ac.ukbiosolveit.de This process often involves aligning molecules based on shape and pharmacophore features, which are the essential steric and electronic properties required for biological activity. sygnaturediscovery.combiosolveit.de Fragment replacement is another related technique where specific parts of the molecule, such as the benzyl group, could be substituted with other functionalities to explore new chemical space and optimize interactions with a biological target. sygnaturediscovery.com

Prediction of Catalyst Performance and Selectivity

Computational chemistry plays a crucial role in predicting the performance and selectivity of catalysts in chemical reactions. researchgate.netpnas.orgcam.ac.uk By modeling the reaction mechanism, including transition states and intermediates, researchers can gain insights into the factors that control the reaction outcome.

Virtual Screening for Chemical Space Exploration

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those with a high probability of having a desired biological activity. vipergen.comnuvisan.comfrontiersin.org This approach is significantly faster and more cost-effective than experimental high-throughput screening. nuvisan.com

To explore the chemical space around this compound, virtual screening can be employed in several ways. In a ligand-based approach, a pharmacophore model can be developed based on the structure of this compound. This model would define the key chemical features necessary for activity, and it would be used to search virtual libraries for molecules that match these features. nuvisan.com Alternatively, in a structure-based approach, if the biological target of this compound is known, molecular docking can be used to predict the binding affinity of a large number of compounds to the target's active site. vipergen.comfrontiersin.org This allows for the prioritization of compounds for experimental testing and the discovery of novel active molecules.

Q & A

Q. What are the recommended safety protocols for handling Benzyl oxolan-3-ylcarbamate in laboratory settings?

this compound requires stringent safety measures due to potential hazards. Key protocols include:

  • Personal Protective Equipment (PPE): Wear impervious gloves, lab coats, and chemical safety goggles to prevent skin/eye contact .
  • Ventilation: Ensure adequate airflow in workspaces to avoid vapor inhalation .
  • Storage: Keep containers tightly sealed in a dry, ventilated area away from ignition sources .
  • Spill Management: Use inert absorbents (e.g., dry sand) for cleanup and avoid environmental release .

Q. How can researchers verify the purity and structural identity of this compound?

  • Chromatographic Methods: Use HPLC or GC-MS to assess purity (>98% as per typical standards) .
  • Spectroscopic Characterization:
    • NMR: Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm backbone structure (e.g., oxolane ring, carbamate group) .
    • FT-IR: Identify characteristic peaks (e.g., C=O stretch at ~1700 cm1^{-1}) .
  • Elemental Analysis: Compare experimental C/H/N ratios with theoretical values .

Q. What solvents are compatible with this compound for experimental workflows?

  • Polar Aprotic Solvents: DMSO or DMF for stock solutions (e.g., 10 mM in DMSO) .
  • Hydroalcoholic Mixtures: Ethanol/water combinations for solubility optimization .
  • Avoidance of Reactive Media: Prevent exposure to strong acids/bases to avoid carbamate hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing this compound derivatives?

  • Catalytic Systems: Test Fe(NO3_3)3_3 or enzymatic catalysts for selective oxidation of alcohol intermediates, as demonstrated in benzyl alcohol optimization studies .
  • Kinetic Modeling: Use time-conversion plots to identify rate-limiting steps (e.g., nucleophilic substitution at the oxolane ring) .
  • Temperature Control: Maintain 25–50°C to balance reaction rate and byproduct formation .

Q. What mechanistic insights explain contradictory reactivity data in carbamate functionalization?

  • Electronic Effects: Electron-withdrawing groups on the oxolane ring may reduce nucleophilic attack efficiency, leading to incomplete conversions .
  • Steric Hindrance: Bulky substituents near the carbamate group can slow reaction kinetics, as seen in analogous benzyl carbamate studies .
  • Solvent Polarity: Low-polarity solvents (e.g., THF) may stabilize intermediates but reduce solubility, requiring iterative solvent screening .

Q. How can computational methods enhance the design of this compound analogs?

  • DFT Calculations: Predict electronic properties (e.g., ionization energy, HOMO/LUMO gaps) to guide substituent selection .
  • Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) to prioritize analogs for synthesis .
  • Reaction Pathway Simulations: Use software like Gaussian to model carbamate stability under varying pH/temperature conditions .

Q. What strategies address reproducibility challenges in synthesizing enantiopure this compound?

  • Chiral Chromatography: Employ HPLC with chiral stationary phases (e.g., cellulose-based columns) for enantiomer separation .
  • Asymmetric Catalysis: Utilize chiral catalysts (e.g., BINOL-derived ligands) during synthesis to enhance enantiomeric excess .
  • Crystallization: Optimize solvent mixtures (e.g., hexane/ethyl acetate) to isolate single enantiomers via recrystallization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.